molecular formula C20H19N3O3 B2431819 2-(2-methoxyphenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1448076-89-8

2-(2-methoxyphenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No. B2431819
CAS RN: 1448076-89-8
M. Wt: 349.39
InChI Key: YLIAJPAMVUXFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, such as acetochlor and metolachlor, have explored their metabolism in human and rat liver microsomes. These herbicides, utilized in agriculture, have been identified as carcinogenic in rats, leading to a variety of tumors. Research has suggested that their carcinogenicity involves a complex metabolic activation pathway, culminating in a DNA-reactive dialkylbenzoquinone imine. This pathway includes the metabolism of specific acetamide derivatives, highlighting the importance of understanding the metabolic fate of such compounds for assessing potential human health risks (Coleman et al., 2000).

Radiosynthesis of Herbicides and Safeners

Research on the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, and dichloroacetamide safeners for herbicides, has been conducted to study their metabolism and mode of action. The synthesis of these compounds at high specific activity enables detailed studies on their environmental fate and biological effects, providing insights into the safe and effective use of such chemicals (Latli & Casida, 1995).

Antinociceptive Activity of Pyridazinone Derivatives

The synthesis and evaluation of pyridazinone derivatives for their antinociceptive activity highlight the potential therapeutic applications of certain acetamide compounds. These studies have found that specific derivatives exhibit significant antinociceptive effects, surpassing that of aspirin in animal models. This research underscores the potential of acetamide derivatives in the development of new pain management therapies (Doğruer et al., 2000).

Soil Reception and Activity of Herbicides

Investigations into the soil reception and activity of chloroacetanilide herbicides, such as acetochlor, alachlor, and metolachlor, have provided valuable information on the environmental behavior of these chemicals. The studies have examined how variables like wheat straw mulch and irrigation influence the efficacy and degradation of these herbicides in soil, contributing to a better understanding of how agricultural practices affect herbicide performance and environmental impact (Banks & Robinson, 1986).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-20(25)12-11-17(22-23)15-8-4-5-9-16(15)21-19(24)13-14-7-3-6-10-18(14)26-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIAJPAMVUXFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.